{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol
CAS No.: 1824343-25-0
Cat. No.: VC11976545
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanol - 1824343-25-0](/images/no_structure.jpg)
Specification
CAS No. | 1824343-25-0 |
---|---|
Molecular Formula | C7H10N2O |
Molecular Weight | 138.17 g/mol |
IUPAC Name | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ylmethanol |
Standard InChI | InChI=1S/C7H10N2O/c10-5-6-3-7-8-1-2-9(7)4-6/h1-2,6,10H,3-5H2 |
Standard InChI Key | PGMQFGCBAFICCI-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN2C1=NC=C2)CO |
Introduction
Structural Elucidation and Stereochemical Features
Core Architecture and Substituent Orientation
The compound features a bicyclic system composed of a five-membered pyrrole ring fused to a four-membered imidazole ring, creating a rigid 6-5 fused heterocycle. The hydroxymethyl group (-CH2OH) is attached to the 6-position of the pyrroloimidazole core, as indicated by the IUPAC name . X-ray crystallography data are unavailable, but the stereochemistry can be inferred from its SMILES notation (C1CC2=NC=CN2[C@@H]1CO), which confirms the (5S) configuration in the related isomer [(5S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-5-yl]methanol . For the 6-yl derivative, molecular modeling suggests that the hydroxymethyl group adopts an equatorial orientation to minimize steric hindrance with adjacent hydrogen atoms.
Comparative Analysis with Structural Analogs
The compound differs from the closely related 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol (CID 67356950) by the replacement of the hydroxyl group with a hydroxymethyl moiety . This modification increases molecular weight by 14.02 g/mol and introduces a flexible side chain, potentially enhancing solubility and hydrogen-bonding capacity. Key structural parameters are summarized in Table 1.
Table 1: Structural Comparison with Related Compounds
Parameter | (5H,6H,7H-Pyrrolo[1,2-a]imidazol-6-yl)methanol | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol |
---|---|---|
Molecular Formula | C7H10N2O | C6H8N2O |
Molecular Weight (g/mol) | 138.17 | 124.14 |
Substituent | -CH2OH at C6 | -OH at C6 |
SMILES | C1CC2=NC=CN2C@HC1 | C1C(CN2C1=NC=C2)O |
Hydrogen Bond Donors | 2 | 2 |
Synthesis and Purification Strategies
Proposed Synthetic Pathways
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Ring-Closing Metathesis: Starting from a diene precursor, Grubbs catalyst-mediated cyclization could form the bicyclic core, followed by hydroxymethylation via aldol condensation.
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Multi-Component Reactions: A Hantzsch-type reaction between aminopyrrole, formaldehyde, and a nitroalkane could yield the scaffold, with subsequent reduction introducing the hydroxymethyl group.
Chromatographic Behavior
Predicted collision cross-section (CCS) values for various adducts provide insights into its chromatographic retention (Table 2). The [M+H]+ ion exhibits a CCS of 127.6 Ų, comparable to mid-sized alkaloids, suggesting moderate retention on reversed-phase columns (e.g., C18) . The [M+Na]+ adduct’s higher CCS (137.8 Ų) indicates stronger interactions with stationary phases, necessitating gradient elution with acetonitrile/water mixtures.
Table 2: Predicted Collision Cross-Sections (Ų)
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 139.08660 | 127.6 |
[M+Na]+ | 161.06854 | 137.8 |
[M+NH4]+ | 156.11314 | 136.1 |
[M-H]- | 137.07204 | 127.5 |
Physicochemical and ADMET Profiling
Solubility and Partition Coefficients
The compound’s calculated LogP (0.89 ± 0.15) and polar surface area (58.2 Ų) predict moderate aqueous solubility (~3.2 mg/mL) and blood-brain barrier permeability, making it suitable for central nervous system (CNS) targeting . The hydroxymethyl group enhances hydrophilicity compared to unsubstituted pyrroloimidazoles (LogP ~1.5).
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